GSK3179106

Description

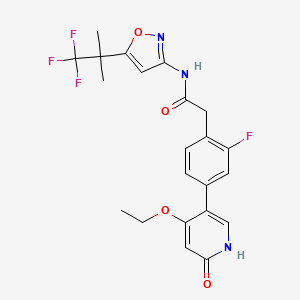

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]-N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F4N3O4/c1-4-32-16-9-19(30)27-11-14(16)12-5-6-13(15(23)7-12)8-20(31)28-18-10-17(33-29-18)21(2,3)22(24,25)26/h5-7,9-11H,4,8H2,1-3H3,(H,27,30)(H,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXKJSSOUXWLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=NOC(=C3)C(C)(C)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F4N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627856-64-7, 1884420-19-2 | |

| Record name | GSK-3179106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627856647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-(4-ETHOXY-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)-2-FLUOROPHENYL)-N-(5-(1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL)ISOXAZOL-3-YL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-3179106 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY8BBK4G3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of GSK3179106: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3179106 is a potent, selective, and gut-restricted small molecule inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] Developed as a potential therapeutic for Irritable Bowel Syndrome (IBS), its mechanism of action is centered on the modulation of the enteric nervous system (ENS) through the inhibition of RET signaling.[2][3] This guide provides a detailed technical overview of this compound's mechanism, supported by quantitative data, experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: RET Kinase Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of RET, a receptor tyrosine kinase crucial for the development and maintenance of the enteric nervous system. RET signaling is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs) in conjunction with their co-receptors, the GDNF family receptor α (GFRα). This signaling cascade is vital for neuronal survival, differentiation, and plasticity within the gut.

In conditions such as IBS, alterations in the expression of neurotrophic factors can lead to hypersensitivity and abnormal gut function. By inhibiting the kinase activity of RET, this compound blocks the downstream signaling pathways, thereby aiming to normalize neuronal function and alleviate symptoms of visceral hypersensitivity.

Signaling Pathway

The binding of a GFL-GFRα complex to the RET receptor induces its dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates several downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for neuronal function. This compound, as an ATP-competitive inhibitor, binds to the kinase domain of RET, preventing its autophosphorylation and the subsequent activation of these downstream pathways.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays.

In Vitro and Cellular Potency

| Target | Assay Type | Species | IC50 (nM) | Reference |

| RET Kinase | Biochemical | Human | 0.3 | |

| RET Kinase | Biochemical | Human | 0.4 | |

| RET Kinase | Biochemical | Rat | 0.2 | |

| RET Phosphorylation | Cellular | Human (TT cells) | 11.1 | |

| RET Phosphorylation | Cellular | Human (SK-N-AS cells) | 4.6 | |

| Cell Proliferation | Cellular | Human (TT cells) | 25.5 |

Kinase Selectivity

This compound demonstrates good kinase selectivity. In a screen against over 300 recombinant kinases, only 26 were found to be inhibited at a 1 µM test concentration.

| Parameter | Value | Reference |

| Kinases Screened | >300 | |

| Kinases Inhibited at 1 µM | 26 |

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in a rat model of colonic hypersensitivity by measuring the visceromotor response (VMR) to colorectal distension (CRD).

| Treatment | Dose | Effect on VMR | Reference |

| This compound | 10 mg/kg (oral, BID for 3.5 days) | 34-43% inhibition |

Experimental Protocols

Biochemical RET Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure the binding of the inhibitor to the kinase.

Materials:

-

RET Kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer (Alexa Fluor™ 647-labeled)

-

Kinase Buffer

-

This compound (or test compound)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the test compound, the RET kinase/Eu-anti-tag antibody mixture, and the kinase tracer.

-

Incubate the plate at room temperature for 60 minutes.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

The ratio of the emissions is calculated and used to determine the percent inhibition and subsequently the IC50 value.

Cellular RET Phosphorylation Assay

This assay measures the ability of this compound to inhibit RET autophosphorylation in a cellular context.

Materials:

-

TT or SK-N-AS cells (expressing RET)

-

Cell culture medium

-

This compound (or test compound)

-

Lysis buffer

-

Antibodies: anti-phospho-RET and total RET

-

Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with a serial dilution of this compound for a specified time.

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration for normalization.

-

Analyze the levels of phosphorylated RET and total RET using Western blotting or an ELISA-based method.

-

Quantify the band intensities and calculate the percent inhibition of RET phosphorylation to determine the IC50 value.

In Vivo Visceromotor Response (VMR) to Colorectal Distension (CRD)

This protocol assesses visceral pain in rats by measuring abdominal muscle contractions in response to colorectal distension.

Materials:

-

Sprague-Dawley rats

-

This compound

-

Vehicle control

-

Colorectal distension balloon catheter

-

Pressure transducer and pump

-

Electromyography (EMG) recording equipment

Procedure:

-

Administer this compound or vehicle to the rats orally for 3.5 days (e.g., 10 mg/kg, BID).

-

Anesthetize the rats and insert the balloon catheter into the colon.

-

Implant EMG electrodes into the abdominal musculature.

-

Allow the rats to recover.

-

During the experiment, inflate the balloon to graded pressures.

-

Record the EMG activity of the abdominal muscles as a measure of the visceromotor response.

-

Analyze the number of abdominal contractions at each pressure level to assess the degree of visceral sensitivity.

Chemoproteomics for Target Selectivity

To confirm the target engagement and selectivity of this compound in a native biological system, a chemoproteomics approach can be employed.

Procedure:

-

Lyse colon tissue from rats.

-

Incubate the lysate with this compound at various concentrations to allow binding to target proteins.

-

Add a broad-spectrum kinase inhibitor probe that is immobilized on beads (kinobeads) to the lysate. This probe will bind to the ATP-binding site of kinases that are not occupied by this compound.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins.

-

Identify and quantify the eluted proteins using mass spectrometry.

-

The displacement of a kinase from the kinobeads by this compound is measured, and the apparent dissociation constant (Kd) can be determined, confirming RET as the primary target.

Conclusion

This compound is a highly potent and selective inhibitor of RET kinase. Its mechanism of action, centered on the blockade of RET signaling within the enteric nervous system, has shown promise in preclinical models of visceral hypersensitivity. The gut-restricted nature of the compound minimizes systemic exposure, offering a potentially favorable safety profile for the treatment of conditions like Irritable Bowel Syndrome. The data and protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this compound or in the broader field of RET kinase inhibition.

References

GSK3179106: A Technical Guide to a Gut-Restricted RET Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3179106 is a potent and selective, first-in-class, gut-restricted small molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] Developed as a clinical candidate for the treatment of Irritable Bowel Syndrome (IBS), its mechanism of action centers on the modulation of enteric nervous system (ENS) function through the inhibition of RET signaling.[1][2] This document provides a comprehensive technical overview of this compound, including its inhibitory activity, preclinical and clinical data, and detailed experimental methodologies for key assays.

Introduction to RET Kinase and its Role in the Enteric Nervous System

The RET kinase is a receptor tyrosine kinase crucial for the development and maintenance of the nervous system, including the ENS which governs gastrointestinal (GI) function. RET is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands in conjunction with a GFRα co-receptor. This signaling cascade is vital for neuronal survival, synaptic plasticity, and signal transmission within the gut. Dysregulation of RET signaling, potentially through inflammation or stress-induced expression of neurotrophic factors, is implicated in the pathophysiology of IBS, leading to visceral hypersensitivity and abnormal bowel habits. Inhibition of RET in the ENS presents a novel therapeutic strategy to normalize neuronal function and alleviate IBS symptoms.

Mechanism of Action of this compound

This compound is a pyridone hinge binder that potently and selectively inhibits RET kinase activity. By blocking the ATP binding site of the kinase domain, this compound prevents the autophosphorylation of RET and the subsequent activation of downstream signaling pathways. This targeted inhibition modulates the activity of enteric neurons, thereby reducing visceral hypersensitivity.

Below is a diagram illustrating the RET signaling pathway and the point of inhibition by this compound.

References

GSK3179106: A Technical Overview of a Gut-Restricted RET Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3179106 is a first-in-class, potent, and selective small molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Developed by GlaxoSmithKline, this compound has been investigated as a potential therapeutic for Irritable Bowel Syndrome (IBS).[1][3] The rationale for its development stems from the critical role of RET signaling in the development and maintenance of the enteric nervous system (ENS).[1] Dysregulation of the ENS is believed to contribute to the symptoms of IBS, such as abdominal pain and altered bowel habits. This compound is designed to be gut-restricted, minimizing systemic exposure and potential side effects. This document provides a comprehensive technical overview of the discovery and development of this compound, including its mechanism of action, key preclinical and clinical data, and detailed experimental methodologies.

Discovery and Medicinal Chemistry

The discovery of this compound was the result of a targeted screening effort and subsequent structure-activity relationship (SAR) optimization. The aim was to develop a potent and selective RET inhibitor with physicochemical properties that would limit its absorption from the gastrointestinal tract. The chemical name for this compound is 2-(4-(4-ethoxy-6-oxo-1,6-dihydropyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide. The medicinal chemistry campaign focused on optimizing potency, selectivity, and minimizing mutagenicity, leading to the identification of this compound as a clinical candidate.

Mechanism of Action

This compound functions as a potent inhibitor of RET kinase. RET is a receptor tyrosine kinase that, upon binding to its co-receptor/ligand complex (GFRα/GDNF family ligands), undergoes dimerization and autophosphorylation, initiating downstream signaling cascades. These pathways are crucial for neuronal survival, function, and plasticity within the ENS. In conditions like IBS, it is hypothesized that sensitization of colonic afferent neurons contributes to visceral hypersensitivity. By inhibiting RET kinase in the gut, this compound is intended to normalize neuronal function and alleviate the symptoms of IBS.

Below is a diagram illustrating the proposed signaling pathway of RET and the inhibitory action of this compound.

Caption: RET signaling pathway and its inhibition by this compound.

Preclinical Pharmacology

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of RET kinase in biochemical assays. Its selectivity was assessed against a broad panel of other kinases.

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Assay | IC50 (nM) | Reference |

| RET (human, biochemical) | 0.3 | |

| RET (human, biochemical) | 0.4 | |

| RET (rat, biochemical) | 0.2 | |

| RET (cellular) | 11 | |

| VEGFR2 | 273-fold less potent than RET | |

| Kinase Panel (>300 kinases) | 26 kinases inhibited at 1 µM |

Cellular Activity

The inhibitory effect of this compound on RET phosphorylation and cell proliferation was evaluated in various cell lines.

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) | Reference |

| TT (RET-dependent) | Proliferation | 25.5 | |

| SK-N-AS (RET-independent) | Proliferation | >10,000 | |

| A549 (RET-independent) | Proliferation | >10,000 | |

| SK-N-AS | RET Phosphorylation | 4.6 | |

| TT | RET Phosphorylation | 11.1 |

In Vivo Efficacy

The efficacy of this compound was assessed in a rat model of colonic hypersensitivity, a key feature of IBS.

Table 3: In Vivo Efficacy of this compound in a Rat Model of Colonic Hypersensitivity

| Dose | Route of Administration | Dosing Regimen | Outcome | Reference |

| 10 mg/kg | Oral (p.o.) | Twice daily for 3.5 days | Reduced visceromotor response to colorectal distension |

Pharmacokinetics

Pharmacokinetic studies were conducted in rats to evaluate the distribution of this compound, confirming its gut-restricted properties.

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Conditions | Reference |

| AUC (plasma) | 102 ng·h/mL | 0.06 mg/kg single IV dose | |

| Cmax (plasma) | 40 ng/mL | 10 mg/kg oral dose, twice daily for 3.5 days | |

| Cmax (colon contents) | 287,500 ng/mL | 10 mg/kg oral dose, twice daily for 3.5 days | |

| Cmax (duodenum) | 15,713 ng/mL | 10 mg/kg oral dose, twice daily for 3.5 days | |

| Cmax (jejunum) | 12,800 ng/mL | 10 mg/kg oral dose, twice daily for 3.5 days | |

| Cmax (ileum) | 5,520 ng/mL | 10 mg/kg oral dose, twice daily for 3.5 days |

Clinical Development

This compound progressed to Phase I clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.

Table 5: Overview of Phase I Clinical Trials for this compound

| Trial Identifier | Study Design | Population | Dosing | Key Findings | Reference |

| NCT02727283 | Single-dose, randomized, placebo-controlled | 16 healthy volunteers | 10 mg to 800 mg | Well tolerated up to 800 mg. Low and less than dose-proportional bioavailability when fasted. Significant food effect observed. | |

| NCT02798991 | Repeat-dose, randomized, placebo-controlled | 46 healthy volunteers | 5 mg to 100 mg once daily; 100 mg and 200 mg twice daily for 14 days with food | Well tolerated up to 400 mg total daily dose. Dose-dependent exposure up to 100 mg but not dose-proportional. Accumulation observed with both once and twice daily dosing. |

Experimental Protocols

RET Kinase Inhibition Assay (Biochemical)

-

Principle: To measure the in vitro inhibitory activity of this compound against the RET kinase.

-

Methodology: A standard enzymatic assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, is typically used. The assay measures the phosphorylation of a substrate peptide by the RET kinase domain.

-

Recombinant human RET kinase is incubated with a biotinylated substrate peptide and ATP in an assay buffer.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and a detection reagent mix containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added.

-

After incubation, the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay

-

Principle: To determine the effect of this compound on the proliferation of RET-dependent and RET-independent cancer cell lines.

-

Methodology:

-

Cells (e.g., TT, SK-N-AS, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound or vehicle control.

-

The plates are incubated for a specified period (e.g., 3 to 8 days).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

IC50 values are determined from the dose-response curves.

-

In Vivo Colonic Hypersensitivity Model

-

Principle: To evaluate the efficacy of this compound in a non-inflammatory rat model of visceral hypersensitivity.

-

Methodology:

-

A transient colonic irritation is induced in rats by a low concentration of acetic acid administered as an enema. This sensitizes the colonic afferent nerves.

-

Rats are treated orally with this compound (e.g., 10 mg/kg, twice daily for 3.5 days) or vehicle.

-

Following the treatment period, colorectal distension is performed by inflating a balloon catheter inserted into the colon to various pressures.

-

The visceromotor response (VMR), typically quantified by counting abdominal muscle contractions, is visually monitored and recorded.

-

The reduction in the VMR in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.

-

The workflow for the in vivo colonic hypersensitivity experiment is depicted below.

Caption: Workflow for the in vivo colonic hypersensitivity model.

Conclusion

This compound is a potent, selective, and gut-restricted RET kinase inhibitor that has shown promise in preclinical models of visceral hypersensitivity. Its development was based on a strong scientific rationale targeting the role of the enteric nervous system in Irritable Bowel Syndrome. The first-in-human studies demonstrated that this compound was well-tolerated in healthy volunteers. While there have been no recent reports on its continued development, the data gathered on this compound provides a valuable case study in the design and early-stage evaluation of gut-restricted kinase inhibitors for non-oncological indications.

References

- 1. Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

GSK3179106: A Technical Guide to a Gut-Restricted RET Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3179106 is a potent and selective, orally active, small-molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3][4] Developed by GlaxoSmithKline, this compound has been investigated primarily for its potential therapeutic application in irritable bowel syndrome (IBS).[1] Its mechanism of action centers on the modulation of enteric nervous system (ENS) signaling, which is implicated in the pathophysiology of IBS, particularly in visceral hypersensitivity. This compound is designed to be gut-restricted, minimizing systemic exposure and potential side effects.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(4-ethoxy-1,6-dihydro-6-oxo-3-pyridinyl)-2-fluoro-N-[5-(2,2,2-trifluoro-1,1-dimethylethyl)-3-isoxazolyl]-benzeneacetamide | |

| Molecular Formula | C22H21F4N3O4 | |

| Molecular Weight | 467.41 g/mol | |

| CAS Number | 1627856-64-7 | |

| SMILES | O=C(NC1=NOC(C(C)(C)C(F)(F)F)=C1)CC2=CC=C(C(C(OCC)=C3)=CNC3=O)C=C2F | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO (10 mM) |

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of RET, a receptor tyrosine kinase crucial for the development and maintenance of the enteric nervous system. The RET signaling pathway is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs), which bind to GFRα co-receptors, leading to the dimerization and autophosphorylation of RET. This initiates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are involved in neuronal survival, differentiation, and plasticity. In the context of IBS, hyperactivity of the RET signaling pathway in the gut is thought to contribute to visceral hypersensitivity. This compound competitively binds to the ATP-binding site of the RET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.

Biological Activity

In Vitro Activity

The inhibitory activity of this compound has been characterized in various in vitro assays, demonstrating its high potency and selectivity for RET kinase.

| Assay Type | Target/Cell Line | IC50 | Reference |

| Biochemical Assay | Human RET | 0.4 nM | |

| Biochemical Assay | Rat RET | 0.2 nM | |

| Cellular Assay (RET Phosphorylation) | SK-N-AS cells | 4.6 nM | |

| Cellular Assay (RET Phosphorylation) | TT cells | 11.1 nM | |

| Cellular Assay (Proliferation) | TT cells (RET-dependent) | 25.5 nM | |

| Cellular Assay (Proliferation) | SK-N-AS, A549 cells (RET-independent) | >10 µM |

In Vivo Activity

Preclinical studies in rodent models of visceral hypersensitivity, a key feature of IBS, have demonstrated the efficacy of this compound in reducing pain responses.

| Animal Model | Dosing | Effect | Reference |

| Rat model of acetic acid-induced visceral hypersensitivity | 3 or 10 mg/kg, orally, twice daily for 3.5 days | Reduced visceromotor response (VMR) to colorectal distension (CRD) | |

| Rat model of acetic acid-induced visceral hypersensitivity | 10 mg/kg | 34-43% inhibition in VMR to CRD |

Experimental Protocols

The following are representative methodologies for the key experiments used to characterize this compound. These protocols are generalized and may not reflect the exact procedures used in every study.

Biochemical RET Kinase Assay

This assay quantifies the direct inhibition of RET kinase activity by this compound in a cell-free system.

Materials:

-

Recombinant human RET kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

This compound (in DMSO)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add a solution of RET kinase and the peptide substrate to the wells of a 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection system like ADP-Glo™.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cellular RET Phosphorylation Assay

This assay measures the ability of this compound to inhibit the autophosphorylation of RET in a cellular context.

Materials:

-

Human cell lines expressing RET (e.g., TT or SK-N-AS cells)

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies: anti-phospho-RET (e.g., pY905), anti-total-RET

-

Western blot or ELISA reagents and equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 2 hours).

-

Lyse the cells using ice-cold lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Analyze the levels of phosphorylated and total RET protein using Western blotting or a sandwich ELISA.

-

For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.

-

Quantify the band intensities and normalize the phosphorylated RET signal to the total RET signal.

-

Determine the IC50 value for the inhibition of RET phosphorylation.

In Vivo Visceromotor Response (VMR) to Colorectal Distension (CRD) in Rats

This in vivo assay assesses visceral pain and the analgesic effects of this compound.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle control

-

Colorectal distension balloon catheter

-

Pressure transducer and data acquisition system

-

Electromyography (EMG) electrodes and recording system

Procedure:

-

Induce visceral hypersensitivity in rats (e.g., via intra-colonic administration of a mild irritant like acetic acid).

-

Administer this compound or vehicle orally at the desired dose and schedule.

-

Under light anesthesia, insert a lubricated balloon catheter into the descending colon and rectum.

-

Implant EMG electrodes into the abdominal musculature to record the VMR.

-

Allow the animals to recover from anesthesia.

-

Perform graded colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period in between.

-

Record the EMG activity during the baseline and distension periods.

-

Quantify the VMR by calculating the area under the curve (AUC) of the EMG recording during distension and subtracting the baseline activity.

-

Compare the VMR between the this compound-treated and vehicle-treated groups to determine the analgesic effect.

Conclusion

This compound is a highly potent and selective RET kinase inhibitor with a promising preclinical profile for the treatment of irritable bowel syndrome. Its gut-restricted nature and demonstrated efficacy in animal models of visceral hypersensitivity highlight its potential as a targeted therapy with a favorable safety profile. The experimental methodologies outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel RET inhibitors.

References

GSK3179106: A Technical Overview of a Selective RET Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3179106 is a potent and selective, orally active small molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] Developed initially for the potential treatment of Irritable Bowel Syndrome (IBS), its mechanism of action centers on the modulation of neuronal signaling pathways in the gut.[1][2] This technical guide provides a comprehensive overview of this compound, including its primary target, mechanism of action, key preclinical and clinical data, and detailed experimental methodologies.

Primary Target and Mechanism of Action

The primary molecular target of this compound is the RET (Rearranged during Transfection) receptor tyrosine kinase . RET is a critical component in the signaling pathways of the Glial cell line-Derived Neurotrophic Factor (GDNF) family of ligands (GFLs), which play a pivotal role in the development, survival, and maintenance of neurons, including those of the enteric nervous system.

The activation of RET is a multi-step process. A GFL, such as GDNF, first binds to a specific GFRα co-receptor. This ligand-co-receptor complex then brings two RET molecules together, inducing their dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation cascade initiates downstream signaling through various pathways, including the RAS/ERK and PI3K/AKT pathways, which are crucial for neuronal function and survival.

This compound acts as a competitive inhibitor at the ATP-binding site of the RET kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation effectively halts the downstream signaling cascade, leading to a reduction in neuronal excitability and function. In the context of IBS, this is hypothesized to alleviate visceral hypersensitivity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

| Target/Assay | Species | IC50 (nM) | Notes |

| RET Kinase (Biochemical Assay) | Human | 0.4 | Cell-free enzymatic assay. |

| RET Kinase (Biochemical Assay) | Rat | 0.2 | Cell-free enzymatic assay. |

| RET Phosphorylation (Cell-based) | SK-N-AS Cells | 4.6 | Inhibition of RET autophosphorylation in a cellular context. |

| RET Phosphorylation (Cell-based) | TT Cells | 11.1 | Inhibition of RET autophosphorylation in a cellular context. |

| Cell Proliferation | TT Cells | 25.5 | RET-dependent thyroid carcinoma cell line. |

| Cell Proliferation | SK-N-AS & A549 Cells | >10,000 | RET-independent cell lines. |

| Kinase Selectivity | Human | >1000-fold vs KDR | Assessed against a panel of over 300 kinases. |

Table 2: Pharmacokinetic Parameters

| Species | Dose & Route | Cmax | Tmax | AUC | Bioavailability |

| Rat | 0.06 mg/kg IV | - | - | - | - |

| Rat | 10 mg/kg Oral (single dose) | 40 ng/mL (plasma) | 4 h | - | Low |

| Rat | 10 mg/kg Oral (3.5 days BID) | 3358 ng/mL (colon) | 7 h | - | Gut-restricted |

| Human | 10 mg - 800 mg (single dose, fasted) | Dose-dependent | - | Less than dose proportional | Low |

| Human | 5 mg - 100 mg (14 days, with food, QD) | Dose-dependent up to 100 mg | - | - | Significant food effect |

| Human | 100 mg & 200 mg (14 days, with food, BID) | No significant difference between doses | - | - | Accumulation observed |

Experimental Protocols

The following are representative, detailed methodologies for key experiments used in the characterization of this compound.

RET Kinase Biochemical Assay

This protocol describes a typical in vitro assay to determine the direct inhibitory activity of this compound on RET kinase.

-

Materials:

-

Recombinant human RET kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).

-

Add 5 µL of a solution containing the RET kinase and the peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for RET.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

-

TT Cell Proliferation Assay (MTT-based)

This protocol outlines a method to assess the effect of this compound on the proliferation of the RET-dependent TT human medullary thyroid cancer cell line.

-

Materials:

-

TT cells (ATCC® CRL-1803™)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom tissue culture plates

-

-

Procedure:

-

Culture TT cells in T75 flasks until they reach 70-80% confluency.

-

Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for the desired treatment period (e.g., 72 hours).

-

After incubation, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

-

In Vivo Model of Visceral Hypersensitivity in Rats

This protocol describes a common method to induce and assess visceral hypersensitivity in rats, a key preclinical model for IBS.

-

Materials:

-

Male Wistar rats (200-250 g)

-

Acetic acid solution (0.6% in saline)

-

This compound formulation for oral gavage

-

Vehicle control for oral gavage

-

Colorectal distension balloon catheter

-

Pressure transducer and data acquisition system

-

Restraining device

-

-

Procedure:

-

Induction of Visceral Hypersensitivity:

-

Lightly anesthetize the rats.

-

Instill 1 mL of 0.6% acetic acid solution intracolonically via a catheter inserted 8 cm from the anus.

-

Control animals receive a saline instillation.

-

Allow the animals to recover for a period (e.g., 6 days) during which hypersensitivity develops.

-

-

Drug Administration:

-

Administer this compound or vehicle orally by gavage at the desired dose (e.g., 10 mg/kg) twice daily for a set period (e.g., 3.5 days) prior to the assessment of visceral sensitivity.

-

-

Assessment of Visceromotor Response (VMR):

-

On the day of the experiment, insert a lubricated balloon catheter into the colon, with the tip 6-7 cm from the anus.

-

Place the rat in a small restraining device and allow it to acclimate for 30 minutes.

-

Record the visceromotor response, typically quantified by counting the number of abdominal muscle contractions, in response to graded colorectal distension (CRD).

-

CRD is performed by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a short duration (e.g., 20 seconds) with a rest period between each distension.

-

A blinded observer counts the number of abdominal contractions during each distension period.

-

-

Data Analysis:

-

Compare the number of abdominal contractions at each distension pressure between the this compound-treated group and the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA).

-

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the RET signaling pathway and a typical experimental workflow for evaluating a RET inhibitor.

Caption: The RET signaling pathway is initiated by the binding of a GDNF family ligand (GFL) to its GFRα co-receptor, leading to RET dimerization, autophosphorylation, and activation of downstream pathways like RAS/ERK and PI3K/AKT. This compound inhibits the autophosphorylation step.

Caption: A typical preclinical to early clinical development workflow for a targeted inhibitor like this compound involves a series of in vitro and in vivo studies to characterize its potency, selectivity, pharmacokinetics, efficacy, and safety before proceeding to human clinical trials.

References

The Selective RET Kinase Inhibitor GSK3179106: A Technical Guide for Studying RET Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK3179106, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This document details the core data surrounding this compound, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to equip researchers with the necessary information to effectively utilize this compound as a tool to investigate RET signaling in various biological contexts, particularly in the study of visceral pain and irritable bowel syndrome (IBS).

Core Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity across different assays and models.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Target/Cell Line | Species | IC50 (nM) | Reference |

| Biochemical Kinase Assay | RET | Human | 0.4 | [1] |

| Biochemical Kinase Assay | RET | Rat | 0.2 | [1] |

| Cell Proliferation Assay | TT (RET-dependent) | Human | 25.5 | [1] |

| Cell Proliferation Assay | SK-N-AS (RET-independent) | Human | >10,000 | [1] |

| Cell Proliferation Assay | A549 (RET-independent) | Human | >10,000 | [1] |

| RET Phosphorylation Assay | SK-N-AS | Human | 4.6 | |

| RET Phosphorylation Assay | TT | Human | 11.1 |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Visceral Hypersensitivity

| Animal Model | Treatment | Dosage | Administration Route | Effect | Reference |

| Acetic Acid-Induced Colonic Hypersensitivity | This compound | 3 or 10 mg/kg (BID for 3.5 days) | Oral | 34-43% reduction in visceromotor response (VMR) to colorectal distension (CRD) at 10 mg/kg. |

RET Signaling Pathway

This compound inhibits the kinase activity of the RET receptor, thereby blocking its downstream signaling cascades. The RET signaling pathway is crucial for neuronal development and function. Its aberrant activation is implicated in certain cancers and, as emerging evidence suggests, in the sensitization of neurons involved in visceral pain.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Biochemical RET Kinase Assay

This protocol outlines the determination of the in vitro inhibitory activity of this compound against recombinant RET kinase.

Objective: To determine the IC50 value of this compound against human and rat RET kinase.

Materials:

-

Recombinant human or rat RET kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

RET kinase substrate (e.g., IGF1Rtide)

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in the kinase buffer.

-

In a 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add the RET kinase enzyme to all wells except the negative control.

-

Add the RET kinase substrate to all wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Cell Proliferation Assay (MTT Assay)

This protocol describes the assessment of the effect of this compound on the proliferation of RET-dependent and RET-independent cancer cell lines.

Objective: To determine the IC50 value of this compound on the proliferation of TT, SK-N-AS, and A549 cells.

Materials:

-

TT, SK-N-AS, and A549 cell lines

-

Complete cell culture medium

-

This compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing serial dilutions of this compound or vehicle (DMSO).

-

Incubate the plates for the specified duration (e.g., 3 days for SK-N-AS and A549 cells, 8 days for TT cells).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

-

Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.

References

The Role of GSK3179106 in Enteric Nervous System Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enteric nervous system (ENS), often referred to as the "second brain," is a complex network of neurons that governs gastrointestinal function. Dysregulation of the ENS is implicated in various disorders, most notably Irritable Bowel Syndrome (IBS), which is characterized by chronic abdominal pain and altered bowel habits. A key therapeutic target in this area is the Rearranged during transfection (RET) receptor tyrosine kinase, a critical component in the development and maintenance of the ENS. GSK3179106 has emerged as a potent, selective, and gut-restricted inhibitor of RET kinase, showing promise in preclinical models of visceral hypersensitivity, a hallmark of IBS. This technical guide provides an in-depth overview of the role of this compound in ENS research, with a focus on its mechanism of action, experimental evaluation, and relevant protocols.

Mechanism of Action: RET Kinase Inhibition

This compound is a small molecule inhibitor that targets the RET receptor tyrosine kinase.[1] The RET signaling pathway is crucial for the normal development, survival, and function of enteric neurons.[2] This pathway is activated by the binding of glial cell line-derived neurotrophic factor (GDNF) family ligands to their corresponding GFRα co-receptors, which then recruit and activate RET.

By selectively inhibiting RET kinase, this compound effectively dampens the downstream signaling cascades that contribute to neuronal sensitization and hyperactivity in pathological states. This targeted action within the gastrointestinal tract makes it a promising candidate for treating visceral pain associated with IBS without systemic side effects.

RET Signaling Pathway in the Enteric Nervous System

References

Preclinical Profile of GSK3179106: A Gut-Restricted RET Kinase Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK3179106 is a potent and selective, gut-restricted inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Developed as a potential therapeutic for Irritable Bowel Syndrome (IBS), its preclinical data demonstrates significant engagement of the RET target in the gastrointestinal tract, leading to the attenuation of visceral hypersensitivity.[2][3] This guide provides a comprehensive summary of the available preclinical data for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile, presented in a format tailored for researchers and drug development professionals.

Mechanism of Action

This compound functions as a small molecule inhibitor that targets the kinase activity of the RET receptor.[1] RET is a receptor tyrosine kinase crucial for the development and maintenance of the enteric nervous system. It is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands, which bind to their corresponding GFRα co-receptors. This ligand-receptor complex induces RET dimerization and autophosphorylation, initiating downstream signaling cascades that regulate neuronal survival, function, and plasticity. In conditions such as IBS, alterations in these signaling pathways are thought to contribute to visceral hypersensitivity. By inhibiting RET kinase activity, this compound modulates enteric nervous system signaling, thereby reducing pain and discomfort associated with IBS.

Figure 1: Simplified signaling pathway of RET kinase and the inhibitory action of this compound.

Quantitative Data Summary

The preclinical development of this compound has generated a substantial amount of quantitative data, which is summarized in the tables below for ease of comparison.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | Species | IC50 (nM) | Reference(s) |

| RET | Biochemical | Human | 0.3 - 0.4 | |

| RET | Biochemical | Rat | 0.2 | |

| RET (Phosphorylation) | Cellular (TT cells) | Human | 11 - 11.1 | |

| RET (Phosphorylation) | Cellular (SK-N-AS cells) | Human | 4.6 | |

| KDR (VEGFR2) | Biochemical | Human | - | |

| Other Kinases (>300) | Biochemical | - | >1000 (for most) |

Inhibition of 26 out of >300 kinases was observed at a 1 µM concentration.

Table 2: In Vitro Cell Proliferation

| Cell Line | RET Dependence | Species | IC50 (nM) | Reference(s) |

| TT | Dependent | Human | 25.5 | |

| SK-N-AS | Independent | Human | >10,000 | |

| A549 | Independent | Human | >10,000 |

Table 3: In Vivo Efficacy in a Rat Model of Colonic Hypersensitivity

| Parameter | Treatment Group | Result | Reference(s) |

| Visceromotor Response (VMR) to Colorectal Distension (CRD) | This compound (10 mg/kg, oral, BID for 3.5 days) | 34-43% inhibition |

Table 4: Pharmacokinetic Parameters in Male Sprague-Dawley Rats

| Route | Dose | Parameter | Value | Reference(s) |

| Intravenous (IV) | 0.06 mg/kg | AUC | 102 ng·h/mL | |

| Oral (PO) | 10 mg/kg (BID for 3.5 days) | Cmax (Plasma) | 40 ng/mL | |

| Oral (PO) | 10 mg/kg (BID for 3.5 days) | Cmax (Colon) | 3358 ng/g |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

In Vitro Assays

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the RET kinase.

Figure 2: Workflow for the biochemical RET kinase inhibition assay.

-

Protocol: A homogeneous time-resolved fluorescence (HTRF) assay is a common format.

-

Recombinant human or rat RET kinase is incubated with varying concentrations of this compound in a suitable kinase buffer.

-

The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a biotinylated peptide).

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The reaction is stopped, and the level of substrate phosphorylation is detected using a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

-

The HTRF signal is measured on a compatible plate reader, and the IC50 values are calculated from the resulting dose-response curves.

-

This assay measures the ability of this compound to inhibit RET autophosphorylation in a cellular context.

-

Cell Lines:

-

TT cells: A human medullary thyroid carcinoma cell line with a constitutively active RET C634W mutation.

-

SK-N-AS cells: A human neuroblastoma cell line expressing wild-type RET.

-

-

Protocol (Western Blotting):

-

Cells are seeded in appropriate culture vessels and allowed to adhere.

-

Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 2 hours).

-

For cell lines with non-constitutively active RET (e.g., SK-N-AS), stimulation with a RET ligand like GDNF may be required to induce phosphorylation.

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for phosphorylated RET (p-RET).

-

The membrane is subsequently stripped and re-probed with an antibody for total RET to normalize for protein loading.

-

Bands are visualized using an appropriate secondary antibody and chemiluminescent substrate.

-

Densitometry is used to quantify the inhibition of RET phosphorylation and calculate IC50 values.

-

This assay assesses the impact of this compound on the growth of RET-dependent and -independent cancer cell lines.

-

Cell Lines:

-

TT cells (RET-dependent)

-

SK-N-AS and A549 cells (RET-independent)

-

-

Protocol (MTT/XTT Assay):

-

Cells are seeded in 96-well plates at an optimized density and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound (e.g., 10 nM to 100 µM) for an extended period (e.g., 3 days for SK-N-AS and A549, 8 days for TT cells).

-

At the end of the treatment period, a tetrazolium salt solution (MTT or XTT) is added to each well.

-

The plates are incubated for a few hours to allow metabolically active cells to reduce the tetrazolium salt into a colored formazan product.

-

If using MTT, a solubilizing agent (e.g., DMSO or SDS-HCl) is added to dissolve the formazan crystals.

-

The absorbance is measured on a microplate reader at the appropriate wavelength.

-

The percentage of cell proliferation inhibition is calculated relative to vehicle-treated control cells, and IC50 values are determined.

-

In Vivo Assays

This model evaluates the in vivo efficacy of this compound in reducing visceral pain.

Figure 3: Workflow for the in vivo rodent model of colonic hypersensitivity.

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Induction of Hypersensitivity: A non-inflammatory colonic hypersensitivity can be induced by a low-concentration acetic acid enema, which transiently sensitizes colonic afferent nerves.

-

Dosing: this compound is administered orally. A typical dosing regimen is 10 mg/kg twice daily (BID) for 3.5 days.

-

Measurement of Visceromotor Response (VMR):

-

A balloon catheter is inserted into the colon of the rat.

-

The balloon is inflated to graded pressures (e.g., 0, 20, 40, 60 mmHg) for a set duration (e.g., 10-20 seconds).

-

The visceromotor response, typically quantified by visually counting the number of abdominal contractions, is recorded for each pressure level.

-

The number of contractions in the this compound-treated group is compared to the vehicle-treated group to determine the percentage of inhibition.

-

Safety and Pharmacokinetics

Preclinical safety studies indicated that this compound has a favorable safety profile. It was found to have a clean genotoxicity profile with no embedded liabilities. Pharmacokinetic studies in rats demonstrated that after oral administration, this compound is gut-restricted, with significantly higher concentrations in the colon compared to plasma. This gut-restriction is a key feature, potentially minimizing systemic side effects. First-in-human studies have also been conducted to evaluate the safety, tolerability, and pharmacokinetics in healthy volunteers.

Conclusion

The preclinical data for this compound strongly support its development as a gut-restricted RET kinase inhibitor for the treatment of IBS. Its high potency and selectivity for RET, coupled with its demonstrated efficacy in attenuating visceral hypersensitivity in rodent models, provide a solid foundation for its therapeutic potential. The favorable pharmacokinetic profile, characterized by high concentrations in the gut and low systemic exposure, suggests a promising safety margin. This comprehensive summary of the preclinical data serves as a valuable resource for researchers and professionals in the field of gastroenterology and drug development.

References

A Comprehensive Technical Review of GSK3179106: A Gut-Restricted RET Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3179106 (CAS Number: 1627856-64-7) is a potent, selective, and orally active small molecule inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3][4][5] Developed as a first-in-class, gut-restricted therapeutic agent, its primary indication under investigation is for the treatment of Irritable Bowel Syndrome (IBS). The rationale for its development stems from the crucial role of RET signaling in the enteric nervous system (ENS), which regulates many functions of the gastrointestinal (GI) tract. Dysregulation of this pathway is believed to contribute to the pathophysiology of IBS, including visceral hypersensitivity. This compound is designed to act locally in the gut, thereby minimizing systemic exposure and potential side effects.

Chemical Properties

This compound is a pyridone hinge binder. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1627856-64-7 | |

| Molecular Formula | C22H21F4N3O4 | |

| Molecular Weight | 467.41 g/mol | |

| Synonyms | RET Kinase Inhibitor 1 | |

| Appearance | Crystalline solid | |

| Solubility | DMSO: 50 mg/mL, DMF: 50 mg/mL, Ethanol: 25 mg/mL, DMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL | |

| SMILES | CCOc1cc(=O)[nH]cc1-c2ccc(CC(=O)Nc3cc(C(C)(C)C(F)(F)F)on3)c(c2)F | |

| InChIKey | IDXKJSSOUXWLDB-UHFFFAOYSA-N |

Mechanism of Action: RET Kinase Inhibition

The RET receptor tyrosine kinase is a key component of the enteric nervous system. Its signaling is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to a GFRα co-receptor, which then recruits and activates the RET receptor. This activation is critical for the development, maintenance, and function of enteric neurons, influencing synaptic transmission and neuronal plasticity. In conditions like IBS, hyperactivity of this pathway may lead to visceral hypersensitivity.

This compound acts as a potent inhibitor of RET kinase, thereby modulating neuronal signaling in the gut.

RET Signaling Pathway and Inhibition by this compound

Pharmacological and Pharmacokinetic Profile

In Vitro Pharmacology

This compound demonstrates high potency against RET kinase in both biochemical and cellular assays. It also shows good selectivity over other kinases, such as VEGFR2/KDR.

| Assay Type | Target | Species | IC50 | Reference |

| Biochemical Assay | RET | Human | 0.3 nM, 0.4 nM | |

| RET | Rat | 0.2 nM | ||

| VEGFR2/KDR | Human | 109 nM | ||

| Cellular Assay | RET Phosphorylation | Human (SK-N-AS cells) | 4.6 nM | |

| RET Phosphorylation | Human (TT cells) | 11 nM, 11.1 nM | ||

| Cell Proliferation | Human (TT cells) | 25.5 nM |

Pharmacokinetics

A key feature of this compound is its gut-restricted nature, leading to high concentrations in the gastrointestinal tract and low systemic exposure after oral administration.

Preclinical Pharmacokinetics in Rats

| Parameter | Tissue/Fluid | Cmax (ng/mL) | Tmax (h) | Reference |

| Oral (10 mg/kg, 3.5 days, BID) | Plasma | 40 | 4 | |

| Colon Tissue | 3358 | 7 | ||

| Colon Contents | 287500 | 7 | ||

| Duodenum | 15713 | 0 | ||

| Jejunum | 12800 | 1 | ||

| Ileum | 5520 | 2 | ||

| Intravenous (0.06 mg/kg, single dose) | Plasma AUC | 102 ng·h/mL | N/A |

Clinical Pharmacokinetics in Healthy Volunteers

First-in-human studies have shown that this compound is generally well-tolerated. Key pharmacokinetic findings include:

-

Low and less than dose-proportional bioavailability with single fasted doses.

-

A significant food effect was observed, with increased drug exposure when administered with food.

-

Dose-dependency was observed up to 100 mg with repeat dosing with food, but it was not dose-proportional.

-

Accumulation of the drug was seen with both once-daily (QD) and twice-daily (BID) dosing.

Preclinical and Clinical Studies

Preclinical Efficacy

Preclinical studies in various rodent models of colonic hypersensitivity have demonstrated the potential of this compound to alleviate visceral pain, a key symptom of IBS. Oral administration of this compound at 10 mg/kg for 3.5 days (BID) significantly reduced the visceromotor response to colorectal distension in rats with colonic hypersensitivity induced by acetic acid.

Clinical Development

This compound has undergone Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.

Phase 1 Single Ascending Dose Study (NCT02727283)

-

Design: Randomized, double-blind, placebo-controlled, single-dose crossover study.

-

Population: 16 healthy volunteers.

-

Dose Range: 10 mg to 800 mg.

-

Key Findings: Single doses up to 800 mg were well-tolerated with no safety concerns.

Phase 1 Multiple Ascending Dose Study (NCT02798991)

-

Design: Randomized, double-blind, placebo-controlled, repeat-dose, ascending cohort study.

-

Population: 46 healthy subjects.

-

Dosing Regimen: Dosed for 14 days with food.

-

Once daily (QD): 5 mg to 100 mg.

-

Twice daily (BID): 100 mg and 200 mg.

-

-

Key Findings: Repeat doses were well-tolerated. No significant differences in exposure were observed between the 100 mg and 200 mg BID doses.

Experimental Protocols

In Vitro RET Kinase Inhibition Assay

-

Methodology: A biochemical homogeneous time-resolved fluorescence (HTRF) assay was used to determine the effect of this compound on human and rat RET enzymatic activity.

-

Procedure: The assay typically involves incubating the purified RET kinase enzyme with a substrate, ATP, and varying concentrations of the inhibitor (this compound). The enzymatic activity is then measured by detecting the product formation, often through a fluorescence-based method.

-

Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.

Cell-Based RET Phosphorylation Assay

-

Cell Lines:

-

SK-N-AS: A human neuroblastoma cell line expressing wild-type RET kinase.

-

TT: A human medullary thyroid carcinoma cell line with a constitutively active RET kinase.

-

-

Procedure: Cells are treated with various concentrations of this compound. Following treatment, cells are lysed, and the level of phosphorylated RET is quantified using methods such as ELISA or Western blotting with phospho-specific antibodies.

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition of RET phosphorylation against the log concentration of this compound.

Cell Proliferation Assay

-

Cell Lines:

-

TT (RET-dependent)

-

SK-N-AS (RET-independent for proliferation)

-

A549 (RET-independent)

-

-

Procedure: Cells are plated in 96-well plates and incubated overnight. This compound is then added at various concentrations. Cell proliferation is assessed after a set period (e.g., 3-8 days) using a viability assay, such as one based on ATP content (e.g., CellTiter-Glo).

-

Data Analysis: The IC50 for cell growth inhibition is calculated from the dose-response curves.

Rodent Model of Colonic Hypersensitivity

This in vivo model is used to assess visceral pain and the efficacy of potential treatments.

Workflow for the Colonic Hypersensitivity Model

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Induction of Hypersensitivity: A low concentration of acetic acid is administered as an enema to induce a transient sensitization of colonic afferents.

-

Treatment: Rats are orally administered either vehicle or this compound (e.g., 10 mg/kg, BID for 3.5 days).

-

Assessment: Visceral sensitivity is measured by colorectal distension (CRD). A balloon catheter is inserted into the colon, and graded pressures are applied. The visceromotor response (VMR), typically quantified as the number of abdominal contractions, is visually monitored to assess the severity of visceral pain.

-

Data Analysis: The number of abdominal contractions at different distension pressures is compared between the vehicle- and this compound-treated groups. Statistical analysis, such as a two-way ANOVA, is used to determine significance.

Conclusion

This compound is a novel, potent, and selective RET kinase inhibitor with a unique gut-restricted pharmacokinetic profile. Its mechanism of action, targeting a key pathway in the enteric nervous system, combined with preclinical evidence of efficacy in models of visceral hypersensitivity, supports its development as a potential therapeutic for Irritable Bowel Syndrome. The favorable safety and tolerability profile observed in early clinical trials in healthy volunteers further encourages its continued investigation. This technical overview provides a comprehensive summary of the current knowledge on this compound for the scientific and drug development community.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | RET inhibitor | Probechem Biochemicals [probechem.com]

In-Depth Technical Guide: GSK3179106, a Gut-Restricted RET Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3179106 is a potent, selective, and orally administered small molecule inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. Developed with a unique gut-restricted profile, it is under investigation as a novel therapeutic for irritable bowel syndrome (IBS). By targeting RET kinase in the enteric nervous system (ENS), this compound aims to modulate neuronal signaling pathways implicated in visceral hypersensitivity, a key contributor to abdominal pain in IBS. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and early-phase clinical findings. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate a deeper understanding of this first-in-class clinical candidate.

Introduction

Irritable bowel syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, and altered bowel habits, affecting a significant portion of the global population.[1] The pathophysiology of IBS is complex and not fully understood, but visceral hypersensitivity, an increased sensitivity to stimuli in the gut, is a major contributing factor.[1] The enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract, plays a crucial role in regulating gut function and sensation.[1]

The rearranged during transfection (RET) receptor tyrosine kinase is a key signaling molecule in the development and maintenance of the ENS.[1][2] Activation of RET by its co-receptors and glial cell line-derived neurotrophic factor (GDNF) family ligands is essential for neuronal survival, proliferation, and differentiation. Overactivity of the RET signaling pathway in the adult gut is hypothesized to contribute to the neuronal plasticity and hyperinnervation associated with visceral hypersensitivity in IBS.

This compound is a novel, potent, and selective RET kinase inhibitor designed to be gut-restricted, minimizing systemic exposure and potential off-target effects. This targeted approach offers a promising strategy for the treatment of IBS by specifically modulating the underlying neuronal mechanisms of visceral pain within the gastrointestinal tract.

Mechanism of Action

This compound acts as a competitive inhibitor of the ATP-binding site of the RET kinase domain. By blocking the phosphorylation and subsequent activation of RET, this compound effectively downregulates the downstream signaling cascades that contribute to neuronal sensitization and hyper-excitability in the gut.

RET Signaling Pathway in the Enteric Nervous System

The RET signaling pathway is initiated by the binding of a GDNF family ligand (GFL) to its specific GDNF family receptor alpha (GFRα) co-receptor. This ligand-co-receptor complex then recruits and activates the RET receptor tyrosine kinase, leading to autophosphorylation of specific tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for neuronal survival, growth, and plasticity.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of RET kinase in biochemical and cellular assays.

| Target | Assay Type | Species | IC50 (nM) | Reference |

| RET | Biochemical | Human | 0.3 - 0.4 | |

| RET | Biochemical | Rat | 0.2 | |

| RET | Cellular (TT cells) | Human | 11 - 25.5 | |

| KDR (VEGFR2) | Biochemical | Human | 20.8 |

This compound exhibits good kinase selectivity. In a panel of over 300 recombinant kinases, only 26 were inhibited at a concentration of 1 µM. Besides RET, chemoproteomics identified Discoidin Domain Receptor 1 (DDR1) and 2 (DDR2) as potential targets with comparable potency to RET.

In Vivo Efficacy in Preclinical Models

The efficacy of this compound in reducing visceral hypersensitivity has been demonstrated in various rat models of colonic hypersensitivity. Oral administration of this compound at 10 mg/kg for 3.5 days (twice daily) significantly reduced the visceromotor response (VMR) to colorectal distension (CRD).

| Model | Inducing Agent/Stress | Effect on Visceromotor Response (VMR) | Reference |

| Acute Colonic Irritation | Acetic Acid Enema | Significant reduction | |

| Post-inflammatory | TNBS-induced colitis | Attenuated response | |

| Adulthood Stress | Water Avoidance Stress (WAS) | Attenuated response | |

| Early Life Stress | Maternal Separation | Decreased response | |

| Early Life Stress | Limited Nesting | Decreased response |

Clinical Pharmacokinetics in Healthy Volunteers

First-in-human studies (NCT02727283 and NCT02798991) in healthy volunteers have characterized the pharmacokinetic profile of this compound.

| Dosing Regimen | Key Findings | Reference |

| Single Ascending Dose (10 mg - 800 mg, fasted) | Low bioavailability, less than dose-proportional exposure. | |

| Single Dose with Food (100 mg) | Significant food effect observed, increasing exposure. | |

| Repeat Dose (5 mg - 100 mg QD; 100 mg & 200 mg BID, with food) | Dose-dependent exposure up to 100 mg, but not dose-proportional. Accumulation observed with both QD and BID dosing. No significant difference in exposure between 100 mg and 200 mg BID. |

Note: Specific Cmax, Tmax, and AUC values from the clinical trials are not publicly available in the search results.

Experimental Protocols

In Vitro Assays

A typical biochemical kinase assay for RET inhibition would involve the following steps:

-

Reagents: Recombinant human RET kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and assay buffer.

-

Procedure:

-

A solution of this compound at various concentrations is pre-incubated with the RET kinase in the assay buffer.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based detection (e.g., HTRF), or luminescence (e.g., Kinase-Glo®).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

The anti-proliferative effect of this compound on the RET-dependent TT human medullary thyroid carcinoma cell line can be assessed using an MTT assay.

-

Cell Culture: TT cells are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with various concentrations of this compound or vehicle control.

-

After a specified incubation period (e.g., 8 days for TT cells), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized with a detergent solution.

-

The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

-

In Vivo Models

This model is used to assess visceral pain by measuring the visceromotor response (VMR) to colorectal distension (CRD).

-

Animals: Male Sprague-Dawley rats are typically used.

-

Procedure:

-

A mild colonic irritation is induced by a single intracolonic administration of a low concentration of acetic acid.

-

After a recovery period, a balloon catheter is inserted into the colon.

-